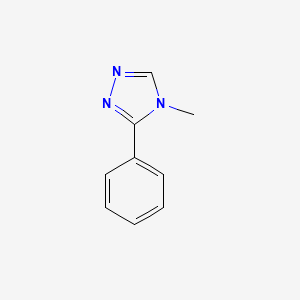

4-methyl-3-phenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

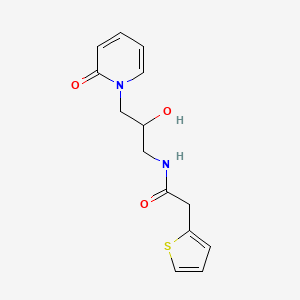

4-methyl-3-phenyl-4H-1,2,4-triazole is a unique heterocyclic compound that is part of the triazole family . Triazoles are five-membered heterocycles containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the reaction of 4-Methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structure consists of two fused five-membered triazole rings .Scientific Research Applications

1. Corrosion Inhibition

4-Methyl-3-phenyl-4H-1,2,4-triazole derivatives demonstrate notable efficacy in corrosion inhibition, particularly for mild steel in acidic environments. These derivatives, including 4-MTHT, have shown high inhibitive efficiency, reaching up to 99.6%, by adsorbing onto the steel surface following the Langmuir isotherm model. This property is influenced by the type and nature of substituents in the inhibitor molecule (Bentiss et al., 2007).

2. Antimicrobial and Antituberculosis Activity

Several this compound derivatives exhibit notable antimicrobial and antituberculosis activities. The introduction of various substituents like alkyl, alkoxy, and halogen groups has been shown to enhance these pharmacological properties, with halogen-substituted compounds demonstrating superior antimicrobial efficacy (Desabattina, 2014).

3. Antifungal Activity

1,2,4-Triazole derivatives, including 4-methyl-3-phenyl variants, have been synthesized and evaluated for their antifungal activities. These compounds have shown good to moderate activity against a range of fungal strains, indicating their potential in antifungal applications (Singh & Singh, 2009).

4. Electrochemical Applications

In electrochemical studies, this compound derivatives exhibit distinct redox behaviors, such as irreversible oxidation peaks and diffusion-controlled processes. These compounds undergo one-electron oxidation followed by dimerization, forming disulfide derivatives, and are influenced by various substituents (Fotouhi et al., 2002).

5. Anticonvulsant and Antispasmodic Properties

Certain this compound derivatives exhibit anticonvulsant activities and potential as antispastic agents. They have been identified as selective antagonists for strychnine-induced convulsions and demonstrate glycine receptor agonist-like properties, suggesting their use in treating spasticity (Kane et al., 1994).

properties

IUPAC Name |

4-methyl-3-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-10-11-9(12)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYABNXFTDKEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)

![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)

![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2804753.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)

![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)

![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)